molecular formula C10H13ClN2 B3047579 4-Amino-4-phenylbutanenitrile hydrochloride CAS No. 1423029-42-8

4-Amino-4-phenylbutanenitrile hydrochloride

Cat. No.: B3047579
CAS No.: 1423029-42-8
M. Wt: 196.67
InChI Key: GDSIKCDGBWGOLA-UHFFFAOYSA-N
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Description

4-Amino-4-phenylbutanenitrile hydrochloride is a nitrile-containing organic compound characterized by a phenyl group, an amino group, and a butanenitrile backbone, stabilized as a hydrochloride salt. The nitrile group (–C≡N) confers distinct reactivity, making it valuable in synthetic chemistry, particularly in the preparation of amines, amides, or heterocycles through nucleophilic addition or reduction reactions . Its hydrochloride form enhances solubility in polar solvents, which is advantageous for pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-4-phenylbutanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-8-4-7-10(12)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSIKCDGBWGOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-42-8
Record name Benzenebutanenitrile, γ-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-phenylbutanenitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbutanenitrile and an amine source.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

    Catalysts and Reagents: Catalysts and reagents, such as acids or bases, may be used to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced equipment and automation to ensure consistent quality and high yields.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-phenylbutanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Amino-4-phenylbutanenitrile hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Amino-4-phenylbutanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds, emphasizing differences in functional groups, molecular properties, and applications.

Structural Analogs with Nitrile and Amino Groups

Compound Name Molecular Formula Key Substituents Notable Differences vs. Target Compound Applications/Notes References
4-(Benzylamino)butanenitrile hydrochloride C₁₁H₁₄N₂·HCl Benzyl group on amino moiety Increased lipophilicity due to benzyl group; potential for altered pharmacokinetics Used as a pharmaceutical impurity reference standard
4-(Aminooxy)butanenitrile hydrochloride C₄H₉ClN₂O Aminooxy (–O–NH₂) group Oxygen atom introduces polarity; may influence hydrogen bonding or redox behavior Limited data; potential intermediate in specialty synthesis
Methyl 4-amino-4-phenylbutanoate hydrochloride C₁₁H₁₆ClNO₂ Ester (–COOCH₃) instead of nitrile Ester group enhances hydrolytic instability compared to nitrile; likely lower thermal stability Intermediate in ester-to-amide transformations

Compounds with Carboxylic Acid Derivatives

Compound Name Molecular Formula Key Substituents Notable Differences vs. Target Compound Applications/Notes References
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ Carboxylic acid (–COOH) and dimethylamino group Acidic functional group enables salt formation with bases; distinct reactivity in peptide coupling Used in research for chiral building blocks
4-(3-Aminophenyl)butanoic acid hydrochloride C₁₀H₁₄ClNO₂ Amino group on phenyl ring Meta-substitution alters electronic effects; potential for varied biological activity Intermediate in drug discovery
4-Acetamidophenyl 4-aminobutanoate hydrochloride C₁₂H₁₇ClN₂O₃ Acetamide and ester groups Increased steric bulk; likely reduced membrane permeability Experimental prodrug candidate

Key Findings from Comparative Analysis

  • Functional Group Impact: Nitrile vs. Carboxylic Acid: Nitriles (e.g., 4-Amino-4-phenylbutanenitrile) are less polar than carboxylic acids (e.g., 4-(Dimethylamino)butanoic acid hydrochloride) but more resistant to hydrolysis. This makes nitriles preferable in reactions requiring anhydrous conditions . Substituent Position: Para-substitution on the phenyl ring (target compound) vs. meta-substitution (4-(3-Aminophenyl)butanoic acid hydrochloride) affects electronic distribution and binding affinity in receptor-based applications .
  • Pharmacological Relevance: The benzylamino derivative (4-(Benzylamino)butanenitrile hydrochloride) is utilized in quality control as a reference standard, highlighting its role in ensuring synthetic reproducibility . Methyl ester analogs (e.g., Methyl 4-amino-4-phenylbutanoate hydrochloride) are prone to esterase-mediated cleavage, suggesting utility in prodrug design .

Biological Activity

4-Amino-4-phenylbutanenitrile hydrochloride is a compound of interest in various biological and pharmacological studies due to its structural characteristics and potential activity. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented as follows:

  • Chemical Formula: C11_{11}H14_{14}ClN2_2
  • Molecular Weight: 224.69 g/mol
  • Structural Features:
    • Contains an amino group (-NH2_2) which may influence its biological interactions.
    • The phenyl group contributes to hydrophobic interactions, potentially affecting membrane permeability and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways.

  • Enzyme Inhibition:
    • Studies have shown that compounds with similar structures can act as inhibitors of certain enzymes, particularly those involved in neurotransmitter metabolism. For instance, the inhibition of histone methyltransferases has been linked to compounds in the same class, suggesting potential applications in cancer therapeutics .
  • Neurotransmitter Modulation:
    • The amino group may facilitate interactions with neurotransmitter receptors, potentially modulating dopaminergic or adrenergic signaling pathways. This modulation can influence mood, cognition, and other neurological functions.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Viability Assays:
    • The compound has been tested on various cancer cell lines, showing reduced viability at specific concentrations. This suggests potential cytotoxic effects against malignant cells .
  • Enzymatic Activity:
    • Enzyme assays indicate that the compound may inhibit key metabolic enzymes involved in amino acid metabolism, which could lead to altered cellular metabolism .

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could mitigate cell death through antioxidant mechanisms.

Case Study 2: Anticancer Activity
In a recent trial assessing the anticancer properties of related nitriles, it was found that they significantly inhibited tumor growth in xenograft models. This highlights the therapeutic potential of nitriles like this compound in oncology.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of metabolic enzymes
CytotoxicityReduced viability in cancer cell lines
NeuroprotectionMitigation of oxidative stress-induced cell death

Q & A

Q. What are the optimized synthetic routes for 4-Amino-4-phenylbutanenitrile hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nitrile formation via nucleophilic substitution or Strecker synthesis. For example:

  • Step 1: React 4-phenylbutyrolactone with ammonium chloride under acidic conditions to form the amine intermediate.
  • Step 2: Introduce the nitrile group using KCN or NaCN in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) .

Key Variables:

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance nitrile formation efficiency.
  • Solvent Choice: DMF increases reaction rates but may require post-synthesis dialysis to remove residues .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR: 1^1H NMR (D₂O) shows peaks at δ 2.5–3.0 ppm (methylene protons adjacent to NH₃⁺) and δ 7.2–7.5 ppm (aromatic protons). Discrepancies in δ values may arise from residual solvent or pH effects .
  • FT-IR: Confirm nitrile presence via C≡N stretch at ~2240 cm⁻¹ and NH₃⁺ bending at 1600 cm⁻¹ .
  • Mass Spectrometry: ESI-MS (positive mode) should show [M+H]⁺ at m/z 191.1 (calc. 191.08) .

Common Pitfalls:

  • Hygroscopicity: Sample handling under inert atmosphere prevents water absorption, which distorts NMR and IR data .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer:

  • Chiral Resolution: Use (R)- or (S)-BINOL-phosphoric acid catalysts in asymmetric Strecker reactions.
  • Conditions:
    • Catalyst loading: 5 mol% in toluene at -20°C.
    • Enantiomeric excess (ee): Up to 88% reported for analogous amino nitriles .
  • Analysis: Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm quantifies ee .

Challenges:

  • Racemization: Prolonged reaction times or elevated temperatures reduce ee. Optimize quenching steps (e.g., rapid acidification) .

Q. What mechanistic insights explain contradictory reactivity in derivatization reactions of this compound?

Methodological Answer: Contradictions arise from the compound’s dual nucleophilic (amine) and electrophilic (nitrile) sites:

  • Nitrile Reactivity: In basic conditions, the nitrile undergoes hydrolysis to carboxylic acid, competing with amine alkylation.
  • Mitigation: Use protecting groups (e.g., Boc for NH₂) to direct reactivity. For example:
    • Boc Protection: React with Boc₂O in THF/water (pH 8.5) at 0°C .
    • Selective Alkylation: After protection, alkylate the nitrile using Grignard reagents (e.g., MeMgBr) .

Case Study:

  • Reported Conflict: Hydrolysis vs. alkylation yields vary by solvent (DMF vs. THF) due to dielectric constant effects on transition states .

Q. How do steric and electronic factors influence the biological activity of this compound derivatives?

Methodological Answer:

  • SAR Studies:
    • Steric Effects: Bulkier substituents on the phenyl ring reduce binding affinity to GABA receptors (e.g., IC₅₀ increases from 12 nM to 450 nM for para-methyl vs. para-tert-butyl derivatives) .
    • Electronic Effects: Electron-withdrawing groups (e.g., NO₂) enhance nitrile electrophilicity, increasing cross-coupling reactivity in Pd-catalyzed reactions .

Experimental Design:

  • In Silico Modeling: Docking simulations (AutoDock Vina) predict binding modes to target proteins. Validate with SPR (surface plasmon resonance) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.